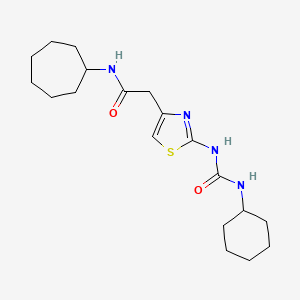
4-ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide" is a chemically synthesized molecule that likely exhibits a range of biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar benzenesulfonamide derivatives and their synthesis, biological activities, and chemical properties. These insights can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves multi-step chemical reactions, starting from substituted benzaldehydes or benzylidene compounds and proceeding through various intermediates. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the preparation of key intermediates by introducing substituents such as fluorine, hydroxy, and methoxy groups . Similarly, the synthesis of 4-ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide would likely involve the introduction of ethoxy and methoxy groups, as well as the incorporation of a tetrahydrothiophene moiety.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using spectroscopic methods such as NMR, UV-Vis, FT-IR, and X-ray crystallography . These techniques provide detailed information about the molecular geometry, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the molecule. For the compound , similar analytical methods would be used to determine its precise molecular structure.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents and the presence of reactive functional groups. For instance, Schiff base derivatives of benzenesulfonamides can exhibit tautomerism, which is a form of isomerism that involves the transfer of a proton and the shift of a double bond . The compound "4-ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide" may also undergo similar tautomeric shifts or other chemical reactions based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. For example, the introduction of a fluorine atom can significantly affect the COX-2 inhibitory activity and selectivity of these compounds . The compound , with its ethoxy, fluoro, and methoxy substituents, would likely have unique physical and chemical properties that could be explored for potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds show promising applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties.
Carbonic Anhydrase Inhibitory Effects : The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on human carbonic anhydrase enzymes are reported by Gul et al. (2016). This study highlights the potential therapeutic applications of these compounds in conditions where carbonic anhydrase inhibition is beneficial.
Supramolecular Architecture : The work of Rodrigues et al. (2015) investigates the crystal structures of similar benzenesulfonamide compounds. Understanding these structures can aid in the development of materials with specific molecular properties for various applications.
Prevention of Cerebral Vasospasm : A study by Zuccarello et al. (1996) examines the use of certain benzenesulfonamide compounds as endothelin receptor antagonists. This research has implications for preventing cerebral vasospasm following subarachnoid hemorrhage.
Antiproliferative Activity in Cancer : Motavallizadeh et al. (2014) synthesized novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. They investigated their in vitro activity against various tumor cell lines, demonstrating the potential for cancer treatment.
Cytotoxic and Carbonic Anhydrase Inhibition : Research by Gul et al. (2016) on new benzenesulfonamides shows their cytotoxic activities and potential as carbonic anhydrase inhibitors. This has implications for tumor-specific therapy and enzyme inhibition studies.
Electrophilic Fluorination : A study by Yasui et al. (2011) introduces a novel electrophilic fluorinating reagent, demonstrating its use in improving the enantioselectivity of products in chemical reactions.
Selective COX-2 Inhibitors : The work of Hashimoto et al. (2002) focuses on the synthesis and evaluation of benzenesulfonamide derivatives as selective inhibitors of the COX-2 enzyme. This research has potential applications in treating inflammation-related conditions.
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c1-3-20-13-5-4-11(8-12(13)15)22(17,18)16-9-14(19-2)6-7-21-10-14/h4-5,8,16H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRZFQCNVNBKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)


![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3009690.png)

![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)

![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)